molecular formula C10H10N2O2S B6280911 8-aminonaphthalene-2-sulfonamide CAS No. 13261-52-4

8-aminonaphthalene-2-sulfonamide

Cat. No.: B6280911
CAS No.: 13261-52-4
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminonaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of naphthalene, featuring an amino group at the 8th position and a sulfonamide group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminonaphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by amination. One common method is the reaction of 8-nitronaphthalene-2-sulfonic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 8-aminonaphthalene-2-sulfonic acid. This intermediate is then converted to the sulfonamide by reacting with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Aminonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-aminonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) as a substrate. This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death . The compound’s sulfonamide group plays a crucial role in this inhibitory activity by mimicking the structure of PABA .

Comparison with Similar Compounds

Uniqueness: 8-Aminonaphthalene-2-sulfonamide is unique due to its specific positioning of the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

13261-52-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.